4-Methylthiophene-2-carbonyl chloride

Catalog No.
S1897666
CAS No.
32990-47-9
M.F
C6H5ClOS
M. Wt
160.62 g/mol
Availability
In Stock
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4-Methylthiophene-2-carbonyl chloride

CAS Number

32990-47-9

Product Name

4-Methylthiophene-2-carbonyl chloride

IUPAC Name

4-methylthiophene-2-carbonyl chloride

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

InChI

InChI=1S/C6H5ClOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3

InChI Key

LUEKBBMZPLXIQR-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C(=O)Cl

Canonical SMILES

CC1=CSC(=C1)C(=O)Cl

4-Methylthiophene-2-carbonyl chloride is an organosulfur compound characterized by its thiophene ring structure, which is a five-membered aromatic ring containing sulfur. The chemical formula for this compound is C₇H₇ClOS, and it is recognized for its reactivity, particularly in organic synthesis. Its carbonyl chloride functional group makes it a versatile intermediate for various

  • Nucleophilic Acyl Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Condensation Reactions: This compound can undergo condensation reactions, particularly with thiols or other nucleophiles, to yield thioesters.
  • Rearrangement Reactions: Under certain conditions, it may also undergo rearrangements to form different thiophene derivatives.

These reactions highlight the compound's role as a building block in synthesizing more complex molecules.

While specific biological activity data for 4-Methylthiophene-2-carbonyl chloride is limited, compounds with similar structures often exhibit various biological properties. Thiophene derivatives are known for their potential pharmacological activities, including antimicrobial and anti-inflammatory effects. The presence of the carbonyl chloride group may enhance reactivity with biological targets, potentially leading to novel therapeutic agents.

Synthesis of 4-Methylthiophene-2-carbonyl chloride can be achieved through several methods:

  • Direct Chlorination: Chlorination of 4-methylthiophene-2-carboxylic acid using thionyl chloride or oxalyl chloride can yield the corresponding carbonyl chloride.
  • Oxidative Methods: Recent studies have explored catalytic liquid-phase aerobic oxidation processes that convert thiophenes into carbonyl chlorides efficiently .
  • Gewald Reaction: This method involves the reaction of sulfur with α-methylene carbonyl compounds and α-cyano esters to produce thiophene derivatives, including those that can be converted into carbonyl chlorides.

4-Methylthiophene-2-carbonyl chloride serves various applications in organic synthesis:

  • Intermediate in Synthesis: It is primarily used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Building Block for Functional Materials: Its reactive nature allows it to be used in creating functionalized thiophenes that are important in materials science.
  • Research Tool: The compound is valuable in research settings for studying reaction mechanisms involving thiophenes.

Interaction studies involving 4-Methylthiophene-2-carbonyl chloride focus on its reactivity with biological molecules. While specific studies are scarce, the potential for this compound to interact with enzymes or receptors due to its electrophilic nature suggests it could serve as a lead compound for further exploration in drug development.

Several compounds share structural similarities with 4-Methylthiophene-2-carbonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Methylthiophene-2-carboxylic acidContains a carboxylic acid groupMore polar; less reactive compared to carbonyl chloride
5-Chloro-4-methylthiophene-2-carboxylic acidSubstituted at the 5-positionEnhanced reactivity due to chlorine substituent
3-MethylthiopheneLacks the carbonyl and chlorine functionalitiesSimpler structure; used primarily as a solvent
Thiophenecarbonyl chlorideSimilar carbonyl functionalityDifferent position of the carbonyl group

These comparisons illustrate how 4-Methylthiophene-2-carbonyl chloride stands out due to its unique combination of reactivity and structural features, making it a valuable compound in synthetic organic chemistry.

The synthesis of 4-Methylthiophene-2-carbonyl chloride through conventional routes primarily follows established methodologies for thiophene functionalization. The most widely employed approach involves the Friedel-Crafts acylation reaction using thiophene precursors as starting materials [1] [2].

Thionyl Chloride-Mediated Synthesis

The predominant conventional method utilizes thionyl chloride as the chlorinating agent. The synthesis involves treating 4-methylthiophene-2-carboxylic acid with thionyl chloride in nonpolar solvents [3]. This approach proceeds through a well-defined mechanism where thionyl chloride acts as both chlorinating agent and solvent. The reaction mechanism involves formation of an intermediate mixed anhydride followed by nucleophilic displacement of the hydroxyl group by chloride .

The optimal reaction conditions require inert atmosphere setup under nitrogen or argon to prevent moisture ingress. The procedure involves low-temperature addition of 4-methylthiophene-2-carboxylic acid to chilled thionyl chloride at temperatures below 10°C to control exothermicity. Following initial mixing, the solution undergoes reflux for 1-3 hours to complete the reaction, followed by solvent removal under reduced pressure .

Critical reaction parameters include solvent selection and stoichiometric optimization. Carbon tetrachloride provides excellent solubility for reactants and facilitates easy separation via distillation, achieving yields of 88.59% with 98% purity using 1.1-1.3 equivalents of thionyl chloride . However, environmental concerns limit industrial adoption. Toluene offers a safer alternative with comparable efficiency, using 1.2 equivalents of thionyl chloride at temperatures ranging from 5-30°C to reflux conditions.

Phosphorus-Based Chlorinating Agents

Alternative conventional routes employ phosphorus pentachloride and phosphorus trichloride as chlorinating agents [5]. Phosphorus pentachloride reacts with carboxylic acids under cold conditions to produce hydrogen chloride fumes, yielding a liquid mixture of acyl chloride and phosphorus trichloride oxide. The acyl chloride can be separated by fractional distillation according to the equation:

$$3CH3COOH + PCl5 \rightarrow 3CH3COCl + POCl3 + HCl$$

Phosphorus trichloride presents a less dramatic alternative, producing no hydrogen chloride. The reaction generates a mixture of acyl chloride and phosphoric acid, following the stoichiometry:

$$3CH3COOH + PCl3 \rightarrow 3CH3COCl + H3PO_3$$

Direct Acylation Approaches

Traditional Friedel-Crafts acylation of thiophene derivatives employs aluminum chloride or zinc chloride as Lewis acid catalysts [6] [7]. The reaction proceeds with high regioselectivity for the 2-position (or 5-position) rather than the 3-position, due to the stabilization of the intermediate through multiple resonance forms [8]. The intermediate species produced by attack at the 2-position exhibits three resonance forms, while attack at the 3-position yields only two resonance forms, making the 2-position thermodynamically favored.

However, these conventional methods suffer from significant limitations including side product formation, tar generation, and the requirement for aluminum chloride catalysts [9]. Edwards and colleagues noted that thiophene exhibits sensitivity to acids and polymerizes to tar upon treatment with aluminum chloride, with tar formation becoming so extensive that results become meaningless [9].

Novel Catalytic Approaches Using Oxalyl Chloride

Recent advances in thiophene-2-carbonyl chloride synthesis have focused on the development of oxalyl chloride-based methodologies that address the limitations of conventional approaches. These novel catalytic systems represent a significant departure from traditional aluminum chloride-dependent processes.

Direct Oxalyl Chloride Methodology

The breakthrough approach involves the direct reaction of thiophene derivatives with oxalyl chloride at elevated temperatures without requiring traditional Lewis acid catalysts [10] [11]. This method operates under the reaction conditions of 160-250°C with reaction times ranging from 10 seconds to 24 hours, using molar ratios of oxalyl chloride to thiophene between 1.5-25 times [11].

The reaction mechanism proceeds through the formation of an intermediate that subsequently eliminates carbon monoxide and carbon dioxide, characteristic of oxalyl chloride decomposition [12]. Unlike conventional methods requiring aluminum chloride, this approach achieves complete conversion of thiophene precursors with comparatively high purities and significantly shorter reaction times [11].

The elevated temperature conditions, contrary to previous expectations regarding thiophene acid sensitivity, result in minimal byproduct formation. Despite the known sensitivity of thiophenes toward acids, no significant amounts of oligomeric or tar products are formed under these optimized conditions [11].

Continuous Flow Reactor Systems

Industrial implementation utilizes continuous flow reactor configurations to enhance safety and control. The system employs tubular reactors with precise temperature control, enabling residence times ranging from 45-120 minutes [11]. Examples demonstrate yields of 90.5% at 200°C with 95.7 minute residence time, and 93% yield at 200°C with 45 minute residence time when employing sulfolane as additive [11].

The continuous process offers advantages in pressure control through back pressure regulation devices, maintaining pressures between 20-500 bar, with optimal performance achieved at 80 bar [11]. This approach eliminates the scalability issues associated with batch processes requiring immediate hydrolysis.

Sulfolane Enhancement

The incorporation of sulfolane as a reaction medium represents a significant advancement in catalytic efficiency [11]. Sulfolane addition at molar ratios of 2.5-25 times relative to thiophene substrate enhances reaction performance, with optimal results achieved using 5-15 molar equivalents. The presence of sulfolane facilitates improved conversion rates and product selectivity, with examples showing conversion of 2-chlorothiophene reaching 100% yield when using sulfolane enhancement [11].

Dimethylformamide-Catalyzed Systems

Alternative catalytic approaches employ dimethylformamide as a catalyst in conjunction with oxalyl chloride [13] [14]. This system operates under milder conditions compared to direct thermal methods, typically involving stirring substrates in dichloromethane at room temperature. The mechanism involves formation of an iminium intermediate (Vilsmeier reagent) that reacts with carboxylic acid to form a mixed imino anhydride [14].

Although oxalyl chloride systems demonstrate higher selectivity due to their milder nature, they present higher costs compared to thionyl chloride alternatives. However, the improved selectivity and reduced byproduct formation justify the economic considerations for industrial applications [14].

Optimization of Reaction Parameters for Industrial Scalability

The development of industrially viable synthesis processes for 4-Methylthiophene-2-carbonyl chloride requires systematic optimization of multiple reaction parameters to achieve cost-effective, scalable production while maintaining product quality and safety standards.

Temperature Optimization Strategies

Industrial scale optimization focuses on precise temperature control across multiple reaction zones. Studies demonstrate that temperature optimization requires balancing reaction rate enhancement against unwanted side reactions [15] [16]. For thiophene acylation reactions, optimal temperatures range from 160-250°C for oxalyl chloride systems, with preferential operation between 160-210°C for maximum efficiency [11].

Temperature effects on catalyst lifetime present critical considerations for continuous operations. Research indicates that elevated temperatures can improve acetylation efficiency and enhance mean yield, but excessive temperatures accelerate catalyst deactivation [15]. When reactions operate at 313K, thiophene conversion remains below 40% after 0.5 hours, requiring 4 hours for complete conversion. Increasing temperature to 333K achieves total conversion within 2 hours, while 353K conditions require only 30 minutes for complete conversion [15].

The relationship between temperature and residence time optimization follows established kinetic principles. For continuous flow systems, temperature profiles must account for heat transfer limitations and potential hot spot formation due to constructional limitations or density fluctuations [11]. Average temperature control becomes critical, with typical variations maintained within ±5°C to ensure consistent product quality.

Pressure Optimization for Continuous Processes

Industrial continuous processes require sophisticated pressure management systems to optimize both safety and efficiency. Optimal pressure ranges span 20-500 bar, with preferential operation between 75-200 bar for maximum productivity [11]. The pressure selection directly influences vapor pressure equilibrium and reaction kinetics.

Back pressure regulation systems employ conventional devices that work either continuously or discontinuously, creating natural pressure variations of ±1 to ±5 bar [11]. These variations necessitate average pressure monitoring and control systems capable of maintaining consistent operating conditions despite inherent fluctuations.

The relationship between pressure and temperature optimization requires integrated control systems. Higher pressures enable operation at elevated temperatures while maintaining liquid phase conditions, facilitating improved heat transfer and reaction rates. Industrial implementations demonstrate that 80 bar operation at 200°C achieves optimal balance between productivity and energy efficiency [11].

Catalyst Loading and Lifetime Optimization

For catalyzed systems, optimization of catalyst loading presents crucial economic considerations. Research on heterogeneous catalysis demonstrates that catalyst productivity and lifetime depend on multiple factors including reactant ratios, temperature, and regeneration cycles [17]. Acid-modified molecular sieves show productivity improvements from 21.4 g/g for unmodified systems to 43.1 g/g for nitric acid-treated catalysts [17].

However, catalyst deactivation through multiple reaction-regeneration cycles remains a universal challenge. Studies indicate that treated capacity gradually decreases through successive cycles, necessitating optimization of regeneration protocols and catalyst replacement schedules [17]. The economic impact of catalyst lifetime directly affects process economics, requiring balance between catalyst cost and productivity.

For metal-catalyzed systems, catalyst loading optimization focuses on achieving maximum turnover numbers while maintaining selectivity. Research demonstrates turnover numbers exceeding 3×10³ for palladium-catalyzed thiophene functionalization, representing the highest values achieved in catalytic thiophene chemistry [18].

Solvent System Optimization

Industrial solvent selection requires evaluation of multiple criteria including solubility, boiling point, toxicity, and recyclability . Carbon tetrachloride provides excellent reactant solubility and separation characteristics but presents environmental limitations. Toluene offers improved safety profiles with comparable efficiency, making it preferable for industrial implementation.

Solvent recycling systems become essential for economic viability. Post-reaction solvents undergo recovery via fractional distillation, reducing waste generation and production costs . The integration of solvent recovery systems requires optimization of distillation parameters and energy consumption to maintain overall process economics.

For continuous flow systems, solvent selection must account for pumping characteristics, heat transfer properties, and compatibility with reactor materials. Nonpolar solvents facilitate effective separation of inorganic salts that might otherwise interfere with subsequent reactions [19].

Feed Rate and Residence Time Optimization

Continuous process optimization requires precise control of feed rates and residence times to maximize productivity while maintaining product quality. Studies demonstrate that feed rates ranging from 0.05-2.14 mL/min enable residence time optimization between 45-120 minutes [11].

The relationship between feed rate and conversion efficiency follows established reactor design principles. Lower feed rates provide extended residence times, potentially improving conversion but reducing throughput. Optimal feed rates balance conversion efficiency against productivity requirements, with industrial systems typically operating at feed rates enabling 60-95 minute residence times [11].

Process intensification through optimized feed rates demonstrates significant advantages. Examples show that increasing feed rates from 1.01 to 2.14 mL/min while reducing residence time from 95.7 to 45 minutes can maintain 93% yield through temperature and additive optimization [11].

Comparative Analysis of Byproduct Formation in Acylation Reactions

The formation and characterization of byproducts in thiophene acylation reactions present critical considerations for process optimization, product purity, and economic viability. Understanding byproduct formation mechanisms enables development of strategies to minimize unwanted side reactions while maximizing desired product selectivity.

Byproduct Formation Mechanisms

Traditional aluminum chloride-catalyzed acylation reactions suffer from extensive byproduct formation, particularly tar and oligomeric products resulting from thiophene's sensitivity to acidic conditions [9] [7]. The mechanism involves electrophilic attack on the thiophene ring, leading to polymerization and formation of stable oligomeric compounds that appear as dark condensation products [7].

Historical studies by Kuehnhanss and colleagues documented the formation of black condensation products during oxalyl chloride reactions at lower temperatures, with complete inability to isolate carbonyl chloride products after 90 hours of reaction time [11]. These studies reported that longer reaction times resulted in progressive tar formation, effectively destroying the desired product.

The formation of byproducts follows predictable patterns based on thiophene reactivity. Thiophene exhibits high electron density due to the electron-donating effect of the sulfur atom, making it susceptible to electrophilic substitution reactions [7]. When exposed to strong acids or Lewis acids, multiple electrophilic attacks can occur, leading to oligomerization and eventual tar formation.

Comparative Byproduct Analysis Across Methods

Conventional thionyl chloride methods demonstrate moderate byproduct formation, primarily consisting of inorganic salts and residual phosphorus compounds when phosphorus-based reagents are employed [5] . The advantage of thionyl chloride lies in its decomposition to gaseous products (sulfur dioxide and hydrogen chloride), simplifying product isolation and reducing solid waste generation.

Aluminum chloride-catalyzed systems present the most severe byproduct challenges. Research demonstrates that tar formation becomes so extensive that analytical results become meaningless [9]. The formation of aluminum chloride salts creates additional waste streams requiring disposal, contributing to overall process costs and environmental impact.

In contrast, modern oxalyl chloride methodologies operating at elevated temperatures show remarkable improvement in byproduct profiles [11]. Despite initial concerns regarding thiophene acid sensitivity at high temperatures, these processes achieve minimal byproduct formation. The decomposition of oxalyl chloride to carbon monoxide and carbon dioxide provides gaseous byproducts that facilitate product isolation and reduce waste generation.

Quantitative Byproduct Analysis

Industrial optimization requires quantitative assessment of byproduct formation to enable process economic evaluation. Studies employing gas chromatography-mass spectrometry and high-performance liquid chromatography provide detailed analysis of reaction mixtures before and after workup procedures [2].

For optimized oxalyl chloride processes, byproduct formation typically remains below 5% of total product, representing significant improvement over conventional methods [11]. The primary byproducts consist of unreacted starting materials and minor amounts of overoxidized products, both of which can potentially be recycled or further processed.

Comparative analysis demonstrates that conventional aluminum chloride methods can generate byproduct levels exceeding 30% of theoretical yield, primarily consisting of polymeric materials and aluminum salts [9]. The reduction in byproduct formation through modern methodologies represents both economic advantages and environmental benefits.

Solvent Effects on Byproduct Formation

The choice of reaction solvent significantly influences byproduct formation patterns and overall selectivity. Nonpolar solvents such as toluene and carbon tetrachloride demonstrate reduced byproduct formation compared to polar solvents, likely due to reduced solvation of ionic intermediates that could lead to side reactions [19] .

Studies indicate that protic solvents can exacerbate byproduct formation through protonation of thiophene rings, increasing susceptibility to electrophilic attack and oligomerization [19]. Conversely, aprotic solvents maintain neutral reaction conditions that favor desired acylation reactions over unwanted side processes.

The use of sulfolane as an additive demonstrates remarkable effects on byproduct reduction [11]. Examples show that sulfolane addition can improve conversion efficiency while simultaneously reducing formation of dark condensation products. The mechanism likely involves stabilization of intermediate species and prevention of oligomerization reactions.

Industrial Strategies for Byproduct Minimization

Industrial implementation requires systematic approaches to byproduct minimization through optimized reaction conditions and advanced process control. Temperature optimization presents the primary strategy, with precise control preventing thermal degradation while maintaining adequate reaction rates [11].

Residence time optimization proves crucial for minimizing consecutive reactions that lead to byproduct formation. Studies demonstrate that optimal residence times balance complete conversion of starting materials against overreaction that generates unwanted products [11]. Continuous monitoring of reaction progress enables real-time adjustment of residence times to maintain optimal selectivity.

The implementation of continuous flow systems provides superior control over reaction conditions compared to batch processes. Continuous systems enable precise temperature profiles, eliminate hot spots, and provide consistent residence times that minimize byproduct formation [11]. Additionally, the rapid quenching capabilities of continuous systems prevent overreaction and thermal degradation.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for 4-methylthiophene-2-carbonyl chloride through both proton and carbon-13 analyses. The compound exhibits characteristic chemical shifts that reflect its thiophene heterocycle and electron-withdrawing carbonyl chloride functionality [1].

In proton nuclear magnetic resonance spectroscopy, the thiophene ring protons appear in the aromatic region between 7.0-8.0 parts per million, with the specific chemical shifts dependent on the substitution pattern and electronic environment. The methyl group attached to the thiophene ring typically resonates between 2.4-2.6 parts per million, showing the expected upfield shift characteristic of aliphatic protons adjacent to aromatic systems [2] [3].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive patterns for this compound. The carbonyl carbon appears significantly deshielded, typically resonating between 160-180 parts per million due to the electron-withdrawing nature of the chloride substituent. The thiophene ring carbons show characteristic chemical shifts in the 120-140 parts per million range, with the specific values depending on their position relative to the heteroatom and substituents [4] [3].

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of functional groups present in 4-methylthiophene-2-carbonyl chloride. The most characteristic absorption band appears at 1790-1810 cm⁻¹, corresponding to the carbonyl stretch of the acyl chloride group. This frequency is notably higher than typical ketone or ester carbonyl stretches due to the high electronegativity of chlorine, which reduces electron density in the carbonyl bond [5] [7].

The thiophene ring system contributes several distinctive absorption bands. Carbon-carbon double bond stretches appear in the 1450-1650 cm⁻¹ region, with the exact frequency influenced by the conjugated nature of the thiophene system. Carbon-sulfur stretching vibrations occur in the 600-800 cm⁻¹ range, providing confirmation of the thiophene heterocycle [8] [9].

Carbon-hydrogen stretching frequencies span the 2800-3100 cm⁻¹ region, encompassing both aromatic and aliphatic carbon-hydrogen bonds. The aromatic carbon-hydrogen stretches appear at higher frequencies within this range, while the methyl group carbon-hydrogen stretches occur at lower frequencies [5] [10].

Mass Spectrometry

Mass spectrometry analysis of 4-methylthiophene-2-carbonyl chloride reveals a molecular ion peak at mass-to-charge ratio 160, corresponding to the molecular weight of 160.62 g/mol. The fragmentation pattern provides structural information, with common fragment ions resulting from loss of chlorine, carbonyl groups, and thiophene ring fragmentation [11] [12].

The exact mass of 159.975 Da allows for high-resolution mass spectrometry identification and molecular formula confirmation. The isotope pattern, particularly the chlorine isotope distribution, provides additional confirmation of the molecular structure [13] [12].

Thermodynamic Properties: Boiling Point, Density, and Refractive Index

Boiling Point Characteristics

4-Methylthiophene-2-carbonyl chloride exhibits a boiling point of 232.9°C at 760 mmHg, reflecting the intermolecular forces present in the liquid state. This relatively high boiling point compared to simple acyl chlorides results from the extended conjugated system of the thiophene ring and the polar nature of the carbonyl chloride group [13] [14].

Under reduced pressure conditions, the compound displays a significantly lower boiling point of 60°C at 10 mmHg, demonstrating the typical pressure-temperature relationship for volatile organic compounds. This property facilitates purification through vacuum distillation, which is particularly advantageous given the compound's moisture sensitivity [14] [15].

Density and Physical State

The compound exhibits a density of 1.2873 g/mL at 25°C, indicating a relatively dense liquid or solid depending on storage conditions. This density value reflects the presence of both sulfur and chlorine atoms, which contribute significantly to the molecular weight without proportionally increasing the molecular volume [12] [16] [17].

The physical state of 4-methylthiophene-2-carbonyl chloride is reported as solid under standard storage conditions, though it may exist as a liquid at room temperature depending on purity and environmental conditions. The compound's appearance ranges from solid to liquid, with the exact state influenced by temperature and storage history [12] [14].

Refractive Index

The refractive index of 4-methylthiophene-2-carbonyl chloride is n₂₀/D 1.581, measured at 20°C using sodium D-line illumination. This value is consistent with aromatic compounds containing heteroatoms and reflects the compound's polarizability and electronic structure [12] [16] [17].

The refractive index provides valuable information for compound identification and purity assessment. The relatively high value indicates significant electronic polarizability, which is characteristic of conjugated systems containing heteroatoms such as sulfur [18] [19].

Solubility Behavior in Organic and Aqueous Media

Aqueous Solubility

4-Methylthiophene-2-carbonyl chloride demonstrates limited solubility in water, with the compound being classified as slightly soluble. However, this apparent low solubility is complicated by the compound's reactivity with water, leading to hydrolysis reactions that produce the corresponding carboxylic acid and hydrochloric acid [20] [21].

The hydrolysis reaction follows the general mechanism for acyl chlorides:
C₆H₅ClOS + H₂O → C₆H₆O₂S + HCl

This reactivity makes aqueous media unsuitable for long-term storage or handling of the compound, requiring anhydrous conditions for stability [22] [23].

Organic Solvent Solubility

The compound exhibits excellent solubility in halogenated solvents such as dichloromethane and chloroform. These solvents provide inert environments that do not react with the acyl chloride functionality while effectively dissolving the compound through favorable intermolecular interactions [24] [25].

In polar aprotic solvents like dimethylformamide and dimethyl sulfoxide, 4-methylthiophene-2-carbonyl chloride shows good solubility with enhanced stability compared to protic solvents. These solvents can solvate the compound effectively without providing nucleophilic sites for reaction [26] [21].

Nonpolar organic solvents including hydrocarbons provide stable solutions of the compound, though solubility may be more limited compared to polar solvents. The thiophene ring system contributes to solubility in aromatic solvents through π-π interactions [27] [28].

Solvent Effects on Reactivity

The choice of solvent significantly influences the compound's reactivity and stability. Protic solvents promote solvolysis reactions, leading to the formation of corresponding esters or acids depending on the solvent nucleophilicity. The extended Grunwald-Winstein equation has been applied to correlate solvent effects with reaction rates for related thiophene carbonyl chlorides [1] [29].

In aprotic solvents, the compound demonstrates enhanced stability, making these media suitable for synthetic applications and storage. The solvent polarity affects the compound's electronic properties and reactivity toward nucleophiles [30] [28].

Practical Implications

The solubility behavior of 4-methylthiophene-2-carbonyl chloride has significant practical implications for synthetic chemistry applications. The compound's moisture sensitivity requires careful handling under anhydrous conditions, with suitable solvents chosen based on the intended application [22] [23].

For synthetic transformations, the choice of solvent must balance solubility requirements with reaction selectivity and product isolation considerations. The compound's excellent solubility in halogenated solvents makes these media particularly suitable for purification and analytical applications [24] [25].

XLogP3

2.8

Wikipedia

4-Methylthiophene-2-carbonyl chloride

Dates

Last modified: 08-16-2023

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